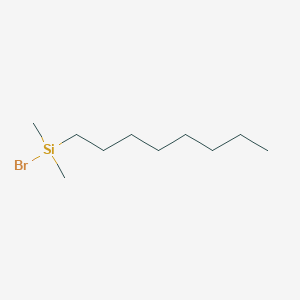
Bromo(dimethyl)octylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(dimethyl)octylsilane is an organosilicon compound with the chemical formula C10H23BrSi. It is a member of the broader class of organosilanes, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its bromine atom, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)octylsilane can be synthesized through various methods. One common approach involves the reaction of octylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C8H17MgBr+(CH3)2SiCl→C10H23BrSi+MgClBr
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions, where octylmagnesium bromide is reacted with dimethylchlorosilane in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bromo(dimethyl)octylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding silanols.
Oxidation Reactions: The silicon atom can be oxidized to form siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrosilane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products
Substitution: Silanols (e.g., dimethyloctylsilanol)
Oxidation: Siloxanes (e.g., dimethyloctylsiloxane)
Reduction: Hydrosilanes (e.g., dimethyloctylsilane)
Scientific Research Applications
Bromo(dimethyl)octylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in the manufacture of composite materials.
Mechanism of Action
The mechanism of action of bromo(dimethyl)octylsilane primarily involves its ability to form stable bonds with various substrates. The bromine atom acts as a leaving group, allowing the silicon atom to form bonds with other atoms or molecules. This reactivity is exploited in various applications, such as surface modification and the synthesis of complex organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)octylsilane: Similar in structure but contains a chlorine atom instead of bromine.
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Polydimethylsilane: A polymeric form with repeating dimethylsilane units.
Uniqueness
Bromo(dimethyl)octylsilane is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro and methoxy counterparts. The bromine atom is a better leaving group, making this compound more reactive in substitution reactions. This property is particularly useful in synthetic chemistry, where high reactivity is often desired.
Properties
CAS No. |
876727-49-0 |
|---|---|
Molecular Formula |
C10H23BrSi |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
bromo-dimethyl-octylsilane |
InChI |
InChI=1S/C10H23BrSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
InChI Key |
GMWBJIVQYWGANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















